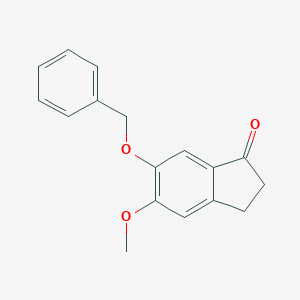

6-Benzyloxy-5-methoxy-1-indanone

Descripción general

Descripción

TEICOPLANIN A2-4 es un antibiótico glicopéptido que forma parte del complejo teicoplanina, que consiste en varios compuestos, incluyendo cinco componentes principales (TEICOPLANIN A2-1 a A2-5) y cuatro componentes menores (RS-1 a RS-4) . TEICOPLANIN A2-4 es conocido por su efectividad contra las bacterias Gram-positivas, incluyendo Staphylococcus aureus resistente a la meticilina (MRSA) y Enterococcus faecalis .

Métodos De Preparación

TEICOPLANIN A2-4 es producido por la bacteria Actinoplanes teichomyceticus . El proceso de producción involucra la fermentación, donde la bacteria se cultiva bajo condiciones específicas para producir el antibiótico. El caldo de fermentación luego se somete a varios pasos de purificación para aislar TEICOPLANIN A2-4 . Los métodos de producción industrial típicamente implican optimizar las condiciones de fermentación para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

TEICOPLANIN A2-4 se somete a varios tipos de reacciones químicas, incluyendo:

Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el peróxido de hidrógeno.

Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores como el borohidruro de sodio se usan comúnmente.

Sustitución: Esta reacción involucra el reemplazo de un grupo funcional por otro.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede resultar en la formación de derivados oxidados de TEICOPLANIN A2-4 .

Aplicaciones Científicas De Investigación

TEICOPLANIN A2-4 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

TEICOPLANIN A2-4 ejerce sus efectos inhibiendo la síntesis de la pared celular bacteriana. Se une al extremo D-Ala-D-Ala de los precursores de peptidoglicano, evitando su incorporación en la pared celular y por lo tanto inhibiendo la síntesis de la pared celular . Esto lleva a la lisis celular y la muerte de las bacterias. Los objetivos moleculares de TEICOPLANIN A2-4 incluyen las enzimas involucradas en la síntesis de peptidoglicano .

Comparación Con Compuestos Similares

TEICOPLANIN A2-4 es similar a otros antibióticos glicopéptidos, como la vancomicina . tiene algunas características únicas que lo distinguen de otros compuestos:

Espectro de Actividad: TEICOPLANIN A2-4 tiene un espectro más amplio de actividad contra las bacterias Gram-positivas en comparación con otros glicopéptidos.

Farmacocinética: TEICOPLANIN A2-4 tiene una vida media más larga y una mejor penetración tisular en comparación con la vancomicina.

Efectos Secundarios: TEICOPLANIN A2-4 se asocia con menos efectos secundarios, como la nefrotoxicidad, en comparación con la vancomicina.

Los compuestos similares incluyen:

Actividad Biológica

6-Benzyloxy-5-methoxy-1-indanone is a compound belonging to the indanone class, characterized by a fused benzene and cyclopentanone structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in oncology, virology, immunology, and neurology. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features two significant substituents: a methoxy group (-OCH₃) and a benzyloxy group (-O-C₆H₅). These groups influence the compound's electronic properties and sterics, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 246.27 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Research indicates that this compound may act through several mechanisms:

- Acetylcholinesterase Inhibition : Similar indanone derivatives have shown potential as inhibitors of acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases such as Alzheimer's disease. By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, potentially enhancing cognitive function.

- Adenosine Receptor Antagonism : Methoxy-substituted indanones can antagonize A1 and A2A adenosine receptors, which are involved in neurotransmission modulation. This dual action positions them as promising candidates for neurological disorder treatments.

- Tubulin Polymerization Inhibition : In oncology, certain derivatives have been shown to inhibit tubulin polymerization, providing a strategy for targeting cancer cell proliferation.

- Anti-inflammatory Activity : Compounds related to this compound have demonstrated inhibition of leukotriene biosynthesis, suggesting potential applications in managing inflammatory diseases.

Biological Activities

The biological activities of this compound can be summarized as follows:

Anticancer Activity

Indanones have been explored for their anticancer properties due to their ability to disrupt cellular processes critical for cancer cell survival. For instance, compounds that inhibit tubulin polymerization are being investigated as potential chemotherapeutic agents.

Antiviral Activity

Research on similar compounds has highlighted their antiviral potential, particularly against HIV-1. The structural analogs of this compound may exhibit similar activity due to their chemical framework.

Neurological Applications

The compound's ability to modulate neurotransmitter systems makes it a candidate for treating conditions such as Alzheimer's disease and other cognitive impairments. Its interaction with AChE and adenosine receptors may enhance cognitive function and neuroprotection.

Case Studies

Several studies have investigated the biological effects of indanone derivatives:

- Study on Acetylcholinesterase Inhibitors : A study demonstrated that methoxy-substituted indanones showed significant binding affinity to AChE, indicating their potential as therapeutic agents for Alzheimer's disease.

- Antitumor Activity Assessment : In vitro assays revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting their utility in cancer therapy.

Propiedades

IUPAC Name |

5-methoxy-6-phenylmethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-16-9-13-7-8-15(18)14(13)10-17(16)20-11-12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFBVGZOBOAYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCC2=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292161 | |

| Record name | 6-BENZYLOXY-5-METHOXY-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3199-70-0 | |

| Record name | NSC80581 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-BENZYLOXY-5-METHOXY-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.